molecular formula C32H46O7 B1678602 Kazusamycin B CAS No. 107140-30-7

Kazusamycin B

Cat. No.: B1678602
CAS No.: 107140-30-7
M. Wt: 542.7 g/mol
InChI Key: OOQHBJFDAPXZJM-BBHORLQHSA-N
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Description

Scientific Research Applications

Antimicrobial Activity

1. Antifungal Properties:
Kazusamycin B demonstrates significant antifungal activity against Schizosaccharomyces pombe and Rhizopus javanicus, with minimum inhibitory concentrations (MICs) of 0.05 µg/ml and 2.13 µg/ml, respectively. However, it shows limited activity against Gram-positive and Gram-negative bacteria, indicating its specificity towards certain fungal strains .

2. Mechanism of Action:
The mechanism by which this compound exerts its antifungal effects involves the inhibition of nuclear export processes, particularly affecting the translocation of the HIV-1 regulatory protein Rev at nanomolar concentrations (IC50 = 6.3 nM). This inhibition is crucial for viral replication, making it a potential candidate for further research in antiviral therapies .

Anticancer Applications

This compound has shown promising results as an antitumor agent:

1. Cytotoxicity:
In vitro studies indicate that this compound possesses potent cytotoxic effects against various cancer cell lines, including L1210 leukemia cells (IC50 = 1.8 ng/ml) and P388 leukemia cells (IC100 = 0.0016 µg/ml). These findings suggest its potential utility in cancer treatment protocols .

2. Cell Cycle Arrest:
this compound induces cell cycle arrest at the G1 phase in L1210 cells, leading to abnormal nuclear condensation. This effect is critical for halting the proliferation of cancerous cells, thereby inhibiting tumor growth .

3. Efficacy Against Tumors:
The compound has demonstrated effectiveness against experimental tumors such as murine tumors S180, EL-4, and B16, showcasing its broad-spectrum antitumor activity . Additionally, it has been noted for its activity against doxorubicin-resistant P388 cells, suggesting a potential role in overcoming drug resistance in cancer therapy .

Table 1: Summary of this compound's Biological Activities

Activity Type Target Organisms/Cells IC50/Effect Reference
AntifungalSchizosaccharomyces pombeMIC = 0.05 µg/ml
Rhizopus javanicusMIC = 2.13 µg/ml
AntitumorL1210 leukemia cellsIC50 = 1.8 ng/ml
P388 leukemia cellsIC100 = 0.0016 µg/ml
Various murine tumorsSignificant tumor growth reduction
Nuclear Export InhibitionHIV-1 Rev proteinIC50 = 6.3 nM

Comparison with Similar Compounds

Biological Activity

Kazusamycin B is a novel antibiotic derived from the fermentation broth of Streptomyces sp. No. 81-484. This compound has garnered attention due to its significant biological activity, particularly its antitumor and antibacterial properties. The molecular weight of this compound is approximately 542 Da, and it exhibits a broad spectrum of biological effects, impacting various cellular processes.

Antitumor Activity

This compound has demonstrated potent antitumor activity in various studies. It has been shown to be effective against several cancer cell lines, including:

  • L1210 : A murine leukemia cell line.
  • Human colon adenocarcinoma : Demonstrating efficacy in inhibiting tumor growth.
  • P388 lymphocytic leukemia : Displaying notable in vivo activity.

In vitro studies indicate that this compound inhibits cell growth and induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Cell Cycle Arrest : Studies have shown that this compound disrupts the normal cell cycle, leading to structural changes in the nuclei of treated cells .
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for its antitumor activity.
  • Antibacterial Properties : this compound exhibits antibacterial effects against various pathogens, contributing to its classification as an antibiotic .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vitro Efficacy Against Tumor Cells :
    • A study demonstrated that this compound effectively inhibited the proliferation of L1210 cells with an IC50 value indicating significant potency.
    • The compound was also effective against human colon adenocarcinoma cells, showcasing its broad-spectrum antitumor capabilities .
  • In Vivo Studies :
    • In animal models, this compound was administered to mice with P388 lymphocytic leukemia, resulting in a marked reduction in tumor size and improved survival rates compared to control groups .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismObserved EffectReference
Antitumor ActivityL1210Growth inhibition (IC50)
Antitumor ActivityHuman Colon AdenocarcinomaSignificant growth suppression
In Vivo EfficacyP388 Lymphocytic LeukemiaReduced tumor size and improved survival
Antibacterial ActivityVarious PathogensInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of Kazusamycin B, and how can researchers experimentally validate its mechanism of action?

this compound's mechanism may involve targeting bacterial enzymes like DNA gyrase or RNA polymerase, based on structural similarities to Kazusamycin A (a related nucleoside antibiotic) . To validate this:

  • Use in vitro enzyme inhibition assays (e.g., ATPase activity assays for gyrase inhibition).
  • Perform structural analysis (e.g., X-ray crystallography) to confirm binding interactions.
  • Compare results with known inhibitors (e.g., quinolones) to identify unique molecular interactions.

Q. What standard assays are recommended for assessing this compound’s antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative strains (CLSI guidelines).
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
  • Synergy studies with other antibiotics (e.g., checkerboard assays) to identify combinatorial effects .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Document synthetic protocols rigorously, including solvent purity, reaction conditions (temperature, pH), and purification methods (HPLC, NMR for structural confirmation).
  • Provide raw spectral data (e.g., 1^1H NMR, HRMS) in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across bacterial strains be systematically resolved?

  • Data Triangulation : Cross-validate results using multiple methods (e.g., MIC assays, transcriptomic profiling, and in vivo models).
  • Strain-Specific Analysis : Investigate genetic variations (e.g., efflux pump expression, target mutations) in resistant strains via whole-genome sequencing.
  • Meta-Analysis : Compare findings with published studies on structurally similar antibiotics to identify confounding variables (e.g., assay conditions) .

Q. What experimental strategies can address this compound’s potential toxicity in eukaryotic cells?

  • Selective Toxicity Assays : Compare IC50_{50} values in bacterial vs. mammalian cell lines (e.g., HEK293).
  • Mechanistic Studies : Use CRISPR screens to identify eukaryotic pathways affected by this compound.
  • Structural Optimization : Modify functional groups to reduce off-target binding (guided by molecular docking simulations) .

Q. How should researchers design studies to explore this compound’s role in overcoming multidrug-resistant (MDR) infections?

  • Target Prioritization : Focus on MDR pathogens with documented resistance to existing antibiotics (e.g., MRSA, carbapenem-resistant Enterobacteriaceae).
  • Resistance Induction Experiments : Serial passage assays to evaluate propensity for resistance development.
  • In Vivo Models : Use murine infection models to assess efficacy and pharmacokinetics (e.g., plasma half-life, tissue penetration) .

Q. Methodological Guidance

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • PICO Framework : Define Population (bacterial strain), Intervention (this compound dose), Comparison (existing antibiotics), Outcome (MIC reduction).
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How can researchers critically appraise conflicting data in this compound studies?

  • Source Evaluation : Prioritize peer-reviewed studies with transparent methodologies (e.g., detailed supplemental data).
  • Bias Assessment : Check for conflicts of interest (e.g., industry funding) or methodological flaws (e.g., small sample sizes).
  • Replication : Attempt to reproduce key experiments under controlled conditions .

Q. What are best practices for presenting this compound data in manuscripts?

  • Data Visualization : Use heatmaps for MIC distributions or dose-response curves for toxicity.
  • Transparency : Include negative results (e.g., lack of synergy with certain antibiotics) to avoid publication bias.
  • Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. Tables for Key Data Interpretation

Assay Type Key Metrics Common Pitfalls References
MIC DeterminationMIC90, MIC50 valuesInconsistent inoculum size
Synergy StudiesFractional Inhibitory Concentration Index (FICI)Overinterpretation of additive effects
Toxicity ScreeningSelectivity Index (SI = IC50_{50} eukaryotic / MIC bacterial)Poor cell viability controls

Properties

IUPAC Name

(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHBJFDAPXZJM-BBHORLQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107140-30-7
Record name PD 124895
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
Kazusamycin B
3-Amino-5-fluoro-4-oxopentanoic acid
Kazusamycin B
3-Amino-5-fluoro-4-oxopentanoic acid
Kazusamycin B
3-Amino-5-fluoro-4-oxopentanoic acid
Kazusamycin B
3-Amino-5-fluoro-4-oxopentanoic acid
Kazusamycin B
3-Amino-5-fluoro-4-oxopentanoic acid
Kazusamycin B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.